Taiwanhomoflavone A

Cytotoxicity Cancer Cell Lines Biflavonoid

Researchers requiring structurally authenticated biflavonoids for SAR or selectivity studies face limited sourcing options. Taiwanhomoflavone A provides a solution: • Unique C-3'/C-8 linked C-methylated biflavonoid scaffold for methylation-effect SAR • Dose-dependent cytotoxicity: ED50 1.0-3.4 μg/mL (colon, liver, cervical, nasopharyngeal carcinoma) • Negative control for antiplatelet/COX-1 assays (97.4% aggregation at 300 μM) • Mpro binding affinity (-9.7 kcal/mol) for COVID-19 therapeutic screening Supplied ≥98% HPLC with full analytics. Global shipping.

Molecular Formula C33H24O10
Molecular Weight 580.5 g/mol
Cat. No. B046391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTaiwanhomoflavone A
Synonymstaiwanhomoflavone A
taiwanhomoflavone-A
Molecular FormulaC33H24O10
Molecular Weight580.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC(=C(C=C3)OC)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O)OC
InChIInChI=1S/C33H24O10/c1-15-25(41-3)14-28-31(32(15)39)23(38)13-27(42-28)17-6-9-24(40-2)19(10-17)29-20(35)11-21(36)30-22(37)12-26(43-33(29)30)16-4-7-18(34)8-5-16/h4-14,34-36,39H,1-3H3
InChIKeyBZHVWUXJPKVWAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Taiwanhomoflavone A: Cytotoxic Biflavone


Taiwanhomoflavone A is a C-methylated biflavonoid isolated from the stem of Cephalotaxus wilsoniana [1]. It is a dimer of 7,4'-dimethoxy-5-hydroxy-6-methylflavone and 5,7,4'-trihydroxyflavone linked via C-3' and C-8 [1]. The compound exhibits dose-dependent cytotoxicity against multiple human cancer cell lines, with ED50 values ranging from 1.0 to 3.4 μg/mL [1].

Why Substitution Fails: Taiwanhomoflavone A


Biflavonoids share a common dimeric flavone scaffold but differ significantly in substitution patterns and linkage positions, leading to divergent biological activities. For instance, in a direct head-to-head antiplatelet assay using human platelet-rich plasma, Taiwanhomoflavone A (at 300 μM) showed no inhibition of adrenaline-induced aggregation (97.4% aggregation vs. 98.7% control), whereas the closely related ginkgetin and taiwanhomoflavone C reduced aggregation to 49.9% and 38.5%, respectively [1]. Such functional divergence underscores that in-class compounds cannot be interchanged without compromising experimental outcomes.

Taiwanhomoflavone A Differentiation Evidence


Cytotoxicity: Taiwanhomoflavone A vs B

Taiwanhomoflavone A demonstrates 1.12-fold higher cytotoxic potency against KB cells and 1.75-fold higher potency against Hepa-3B cells compared to Taiwanhomoflavone B [1][2].

Cytotoxicity Cancer Cell Lines Biflavonoid

Lack of Antiplatelet Activity

In human platelet-rich plasma, Taiwanhomoflavone A at 300 μM did not inhibit adrenaline-induced aggregation (97.4% aggregation vs. 98.7% control), whereas ginkgetin and taiwanhomoflavone C at the same concentration significantly suppressed aggregation to 49.9% and 38.5%, respectively [1].

Antiplatelet COX-1 Cardiovascular Safety

Mpro Binding Affinity: Taiwanhomoflavone A

Molecular docking studies using Autodock Vina revealed that Taiwanhomoflavone A and amentoflavone both exhibit a binding affinity of -9.7 kcal/mol toward the SARS-CoV-2 main protease (Mpro/3CLpro) [1].

Antiviral Molecular Docking SARS-CoV-2

Taiwanhomoflavone A Applications


Solid Tumor Cytotoxicity Screening

Taiwanhomoflavone A's ED50 values of 1.0–3.4 μg/mL against colon, liver, cervical, and nasopharyngeal carcinoma cells [1] support its inclusion in high-throughput screening libraries for anticancer lead identification.

Cardiovascular Safety Profiling

Due to its lack of antiplatelet activity (97.4% aggregation at 300 μM) [2], Taiwanhomoflavone A serves as a control compound in studies aiming to dissect the structural determinants of biflavonoid-mediated COX-1 inhibition.

SARS-CoV-2 Mpro Inhibitor Screening

The -9.7 kcal/mol binding affinity to Mpro [3] warrants further in vitro validation, making Taiwanhomoflavone A a candidate for COVID-19 therapeutic development programs.

C-Methylated Biflavone SAR Studies

As a C-methylated biflavone with a unique C-3'/C-8 linkage [1], Taiwanhomoflavone A provides a distinct chemotype for SAR investigations into methylation effects on cytotoxicity and target selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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